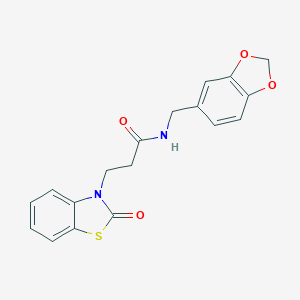![molecular formula C18H18N2O3S B353128 Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate CAS No. 920115-55-5](/img/structure/B353128.png)
Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines and have a wide range of biological activities
Mechanism of Action
Target of Action
Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its potential therapeutic applications . Benzimidazole derivatives have been found to exhibit significant anticancer activity, particularly against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The primary targets of these compounds are likely to be the key proteins and enzymes involved in the proliferation and survival of these cancer cells.
Mode of Action
It is known that the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold contributes to its anticancer activity . Additionally, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increases the anticancer activity of these compounds .
Pharmacokinetics
The bioavailability of benzimidazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The result of the action of this compound is likely to be the inhibition of cancer cell proliferation. This is based on the observed anticancer activity of benzimidazole derivatives against various cancer cell lines . The specific molecular and cellular effects of this compound, however, require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation:
Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
Methyl 2-benzimidazolylacetate: Similar structure but lacks the phenoxyethylthio group.
2-(2-Phenoxyethylthio)benzimidazole: Lacks the ester group.
Uniqueness
Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is unique due to the presence of both the phenoxyethylthio and ester groups, which could confer distinct chemical and biological properties compared to other benzimidazole derivatives. This combination of functional groups could enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-17(21)13-20-16-10-6-5-9-15(16)19-18(20)24-12-11-23-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRDKIPWQYPCFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B353046.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B353052.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B353059.png)






![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B353071.png)


